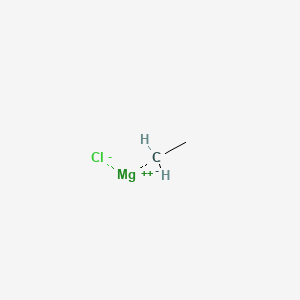
Ethylmagnesium chloride
Descripción general
Descripción
Ethylmagnesium chloride is an organomagnesium compound with the chemical formula CH₃CH₂MgCl. It is a type of Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. This compound is typically available as a solution in tetrahydrofuran or diethyl ether and is known for its reactivity and versatility in various chemical reactions .
Mecanismo De Acción
Target of Action
Ethylmagnesium chloride is an organomagnesium compound, commonly known as a Grignard reagent . It primarily targets carbonyl compounds such as aldehydes, ketones, and esters . These compounds play a crucial role in various biochemical reactions, serving as key intermediates in metabolic pathways.
Mode of Action
This compound interacts with its targets through a process known as nucleophilic addition . In this process, the ethyl group in this compound acts as a nucleophile, donating a pair of electrons to an electrophilic carbon atom in the carbonyl compound . This results in the formation of a new carbon-carbon bond, effectively adding the ethyl group to the carbonyl compound .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of alcohols from carbonyl compounds . When this compound reacts with an aldehyde or a ketone, a secondary or tertiary alcohol is produced, respectively . When it reacts with an ester, a tertiary alcohol is produced after two additions .
Pharmacokinetics
It’s important to note that grignard reagents are generally sensitive to moisture and air, and they are usually prepared and used in anhydrous (water-free) and oxygen-free conditions .
Result of Action
The result of this compound’s action is the formation of new organic compounds. For instance, it can be used in the synthesis of methyl 2-oxobutanoate, using dimethyl-oxalate and this compound . Another example is the Kulinkovich Reaction, where it reacts with esters in the presence of a titanium (IV) isopropoxide catalyst to produce cyclopropanol derivatives .
Action Environment
The action of this compound is highly dependent on the environmental conditions. It is extremely sensitive to water and air, and it must be handled under anhydrous and inert conditions . The reaction is typically carried out in an ether solvent, such as tetrahydrofuran (THF), which can stabilize the Grignard reagent and facilitate the reaction .
Análisis Bioquímico
Biochemical Properties
Ethylmagnesium chloride plays a crucial role in biochemical reactions, primarily through its function as a nucleophile in Grignard reactions. It interacts with various biomolecules, including enzymes and proteins, to facilitate the formation of new carbon-carbon bonds. For instance, this compound can react with carbon dioxide to form carboxylic acids, a reaction catalyzed by enzymes such as Cp₂ZrCl₂ . Additionally, it can interact with aldehydes and ketones to form alcohols, which are essential intermediates in many biochemical pathways .
Cellular Effects
This compound influences cellular processes by participating in reactions that modify cellular metabolites. It can affect cell signaling pathways and gene expression by altering the availability of key intermediates in metabolic pathways. For example, the formation of alcohols and carboxylic acids through reactions involving this compound can impact cellular metabolism and energy production . These changes can influence cell function, including cell growth and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through nucleophilic addition reactions. The compound’s ethyl group acts as a nucleophile, attacking electrophilic carbon atoms in aldehydes, ketones, and other carbonyl-containing compounds. This reaction forms new carbon-carbon bonds, resulting in the production of alcohols and other organic compounds . The magnesium ion in this compound also plays a role in stabilizing the transition state during these reactions, facilitating the formation of the desired products.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is sensitive to moisture and air, which can lead to its degradation and reduced reactivity . To maintain its effectiveness, this compound is typically stored under an inert atmosphere and used promptly after preparation. Long-term studies have shown that the compound can form explosive peroxides upon prolonged storage, necessitating careful handling and periodic testing for stability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can facilitate the formation of essential biochemical intermediates without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including respiratory irritation and potential carcinogenicity . These adverse effects highlight the importance of careful dosage control in experimental settings to avoid harmful outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the synthesis of alcohols and carboxylic acids. The compound interacts with enzymes such as Cp₂ZrCl₂ to catalyze the ethylcarboxylation of alkenes using carbon dioxide . This reaction produces carboxylic acids, which are key intermediates in various metabolic processes. Additionally, the formation of alcohols through reactions with aldehydes and ketones can impact metabolic flux and the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound’s solubility in organic solvents like THF facilitates its movement across cellular membranes . Once inside the cell, this compound can localize to specific compartments where it participates in biochemical reactions. Its distribution is influenced by factors such as the presence of binding proteins and the compound’s affinity for different cellular components .
Subcellular Localization
This compound’s subcellular localization is determined by its interactions with specific targeting signals and post-translational modifications. The compound can be directed to various cellular compartments, including the cytoplasm and organelles, where it exerts its biochemical effects . For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it participates in the synthesis of key metabolites and influences cellular function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethylmagnesium chloride is prepared by reacting ethyl chloride with magnesium metal in an anhydrous ether solvent. The reaction is typically carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
CH3CH2Cl+Mg→CH3CH2MgCl
Industrial Production Methods: In industrial settings, the preparation of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors equipped with systems to maintain an inert atmosphere and control temperature. The product is then purified and stored under conditions that prevent degradation .
Análisis De Reacciones Químicas
Types of Reactions: Ethylmagnesium chloride undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Nucleophilic Substitution: Reacts with alkyl halides to form higher alkanes.
Carboxylation: Reacts with carbon dioxide to form carboxylic acids.
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes and ketones in anhydrous ether.
Carbon Dioxide: In the presence of a catalyst like zirconium chloride.
Alkyl Halides: In anhydrous conditions to prevent hydrolysis.
Major Products:
Alcohols: From reactions with aldehydes and ketones.
Carboxylic Acids: From reactions with carbon dioxide.
Higher Alkanes: From reactions with alkyl halides .
Aplicaciones Científicas De Investigación
Ethylmagnesium chloride has numerous applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions
Comparación Con Compuestos Similares
Methylmagnesium Chloride: Similar reactivity but with a methyl group instead of an ethyl group.
Ethylmagnesium Bromide: Similar structure but with a bromine atom instead of chlorine.
Isopropylmagnesium Chloride: Contains an isopropyl group, leading to different reactivity patterns.
Uniqueness: this compound is unique due to its balance of reactivity and stability, making it a versatile reagent in organic synthesis. Its ethyl group provides a good balance between steric hindrance and reactivity, allowing it to participate in a wide range of reactions .
Propiedades
IUPAC Name |
magnesium;ethane;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5.ClH.Mg/c1-2;;/h1H2,2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCXQARVHOPWFJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[CH2-].[Mg+2].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5ClMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883839 | |
| Record name | Magnesium, chloroethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2386-64-3 | |
| Record name | Magnesium, chloroethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002386643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium, chloroethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium, chloroethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloroethylmagnesium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.462 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[4-[(2-Fluorophenyl)methoxy]phenyl]-(1-pyrrolidinyl)methanethione](/img/structure/B1216156.png)








![5,6-Bis[(2-hydroxyethyl)sulfanyl]benzimidazole-4,7-quinone](/img/structure/B1216169.png)

